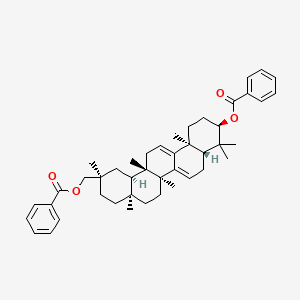

3,29-O-Dibenzoyloxykarounidiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dibenzoate de karounidiol est un composé de triterpène benzoate de formule moléculaire C44H56O4 . Il s'agit d'un dérivé du karounidiol, un produit naturel présent dans certaines plantes, en particulier dans la famille des Cucurbitaceae . Ce composé est connu pour ses activités biologiques potentielles, notamment ses effets anti-inflammatoires et hépatoprotecteurs .

Applications De Recherche Scientifique

Le dibenzoate de karounidiol a plusieurs applications en recherche scientifique :

Médecine : Ses propriétés anti-inflammatoires sont explorées pour des applications thérapeutiques potentielles.

Mécanisme d'action

Le mécanisme d'action du dibenzoate de karounidiol implique son interaction avec des cibles et des voies moléculaires spécifiques. Il a été démontré qu'il inhibait l'activation de l'antigène précoce du virus d'Epstein-Barr induite par le promoteur tumoral 12-O-tétradécanoylphorbol-13-acétate . Cette inhibition est supposée se produire par la modulation des voies de signalisation impliquées dans l'activation virale et l'inflammation .

Mécanisme D'action

Target of Action

3,29-O-Dibenzoyloxykarounidiol, also known as Karounidiol dibenzoate, is a triterpene benzoate isolated from the fruit of Momordica grosvenori . The primary target of this compound is the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) .

Mode of Action

This compound interacts with its target, EBV-EA, by exerting potent inhibitory effects . This interaction results in the suppression of the activation of the EBV-EA, thereby inhibiting the progression of the virus.

Pharmacokinetics

It is soluble in dmso at 25°c , which may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of EBV-EA activation . This inhibition can potentially suppress the progression of the Epstein-Barr virus, thereby exerting antiviral effects.

Analyse Biochimique

Biochemical Properties

3,29-O-Dibenzoyloxykarounidiol is a member of the dibenzoyloxykarounidiol family of compounds that has inhibitory effects on tumor growth in mice by inhibiting fatty acid biosynthesis . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It has been shown to have potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induced by tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) .

Molecular Mechanism

It is known to exert its effects at the molecular level by inhibiting fatty acid biosynthesis, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable for two years when stored at the recommended temperature .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le dibenzoate de karounidiol peut être synthétisé par estérification du karounidiol avec l'acide benzoïque. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification . La réaction est effectuée sous reflux et le produit est purifié par recristallisation.

Méthodes de production industrielle

La production industrielle du dibenzoate de karounidiol implique l'extraction du karounidiol à partir de sources végétales, suivie de sa modification chimique. Le processus d'extraction comprend l'extraction par solvant et la séparation chromatographique pour isoler le karounidiol de la matière végétale . Le karounidiol isolé est ensuite soumis à une estérification avec l'acide benzoïque dans des conditions contrôlées pour produire du dibenzoate de karounidiol.

Analyse Des Réactions Chimiques

Types de réactions

Le dibenzoate de karounidiol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés du dibenzoate de karounidiol.

Réduction : Les réactions de réduction peuvent convertir le dibenzoate de karounidiol en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire au niveau de la partie benzoate, conduisant à la formation de différents dérivés d'ester.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des alcools dans des conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés ou réduits du dibenzoate de karounidiol, ainsi que divers dérivés d'ester en fonction des substituants introduits pendant les réactions de substitution .

Comparaison Avec Des Composés Similaires

Composés similaires

Dibenzoate de 5-déhydrokarounidiol : Un autre triterpène benzoate avec des activités biologiques similaires.

Boeticol : Un triterpénoïde de type cucurbitane avec des propriétés hépatoprotectrices.

Mogroside IE : Un glycoside de triterpène avec des effets anti-inflammatoires.

Unicité

Le dibenzoate de karounidiol est unique en raison de son estérification spécifique avec l'acide benzoïque, qui lui confère des propriétés chimiques et biologiques distinctes. Ses effets hépatoprotecteurs et anti-inflammatoires potentiels en font un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

[(2R,4aS,6aS,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicen-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56O4/c1-39(2)34-19-18-33-32(42(34,5)22-21-36(39)48-38(46)31-16-12-9-13-17-31)20-23-44(7)35-28-40(3,24-25-41(35,4)26-27-43(33,44)6)29-47-37(45)30-14-10-8-11-15-30/h8-18,20,34-36H,19,21-29H2,1-7H3/t34-,35+,36+,40+,41+,42+,43+,44-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSZUVCSDUONDF-GJSTXJOSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)C)OC(=O)C7=CC=CC=C7)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)[C@]3(CC2)C)C)(C)COC(=O)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468773.png)

![6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2468774.png)

![N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2468776.png)

![N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2468779.png)

![2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2468782.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(cyclopentylamino)formamide](/img/structure/B2468788.png)

![1-[3-(2-chlorophenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2468789.png)

![4-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE](/img/structure/B2468791.png)